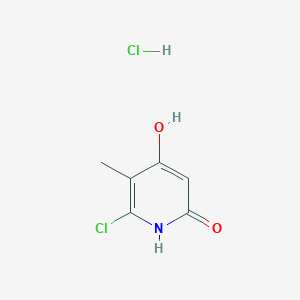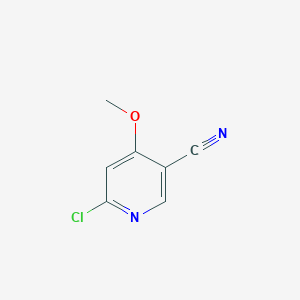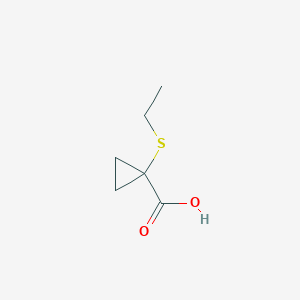
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative . Its IUPAC name is 1-(ethylsulfanyl)cyclopropanecarboxylic acid . It has a molecular weight of 146.21 .
Molecular Structure Analysis
The InChI code for 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is 1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a liquid at room temperature . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Ethylene Precursor in Higher Plants
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a major ethylene precursor in plants. Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, confirming its natural occurrence in wilted wheat leaves through gas chromatography-mass spectrometry (Hoffman, Yang, & McKeon, 1982).
Assay for Ethylene Precursor
Lizada and Yang (1979) developed a simple, rapid, and sensitive method for quantitatively determining ACC. This assay involves the liberation of ethylene from ACC with NaOCl in the presence of Hg 2+ and can detect as little as 5 pmol of ACC (Lizada & Yang, 1979).
Ethylene Precursor as a Signaling Molecule
Li, Mou, Van de Poel, and Chang (2021) discussed the role of ACC as a signaling molecule in seed plants, highlighting its importance in plant growth and development. They proposed that ACC may have functioned as a signal before its role as an ethylene precursor in seed plants (Li, Mou, Van de Poel, & Chang, 2021).
Divergent Synthesis for Drug Discovery
Stephen J Chawner (2017) emphasized the importance of cyclopropanes in medicinal chemistry. Using a bifunctional cyclopropane precursor, a diverse collection of cyclopropane-containing compounds was synthesized for drug discovery (Chawner, 2017).
Updated Methodology for Ethylene Biosynthesis Analysis
Bulens et al. (2011) provided an updated, integrated set of protocols for analyzing ethylene biosynthesis, including the measurement of 1-aminocyclopropane-1-carboxylic acid and its conjugates (Bulens et al., 2011).
Ethylene-Independent Role of ACC
Polko and Kieber (2019) reviewed the signaling role of ACC independent of ethylene biosynthesis, highlighting its involvement in plant development and pathogen virulence (Polko & Kieber, 2019).
Propriétés
IUPAC Name |
1-ethylsulfanylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIHVDCEXBRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



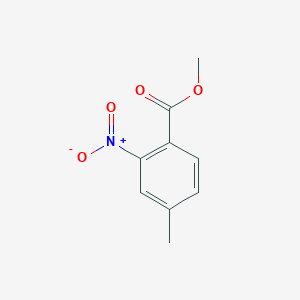
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
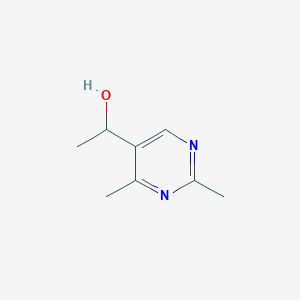


![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
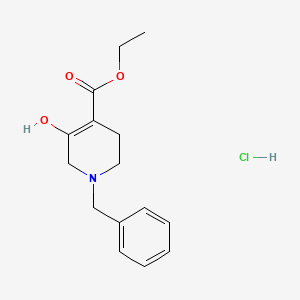
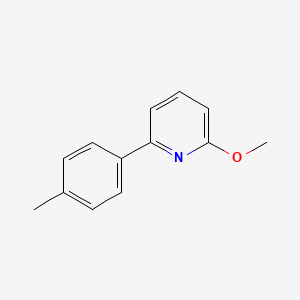

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
